molecular formula C13H13N3O B5785643 [1-(2-oxo-2-phenylethyl)-2-pyrrolidinylidene]cyanamide

[1-(2-oxo-2-phenylethyl)-2-pyrrolidinylidene]cyanamide

Cat. No. B5785643
M. Wt: 227.26 g/mol
InChI Key: JFURRMAKKRRIAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(2-oxo-2-phenylethyl)-2-pyrrolidinylidene]cyanamide, also known as OPCA, is a chemical compound that has been gaining attention in the scientific community due to its unique properties. OPCA is a highly reactive molecule that has been shown to have potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Mechanism of Action

The mechanism of action of [1-(2-oxo-2-phenylethyl)-2-pyrrolidinylidene]cyanamide is not fully understood, but it is believed to involve the formation of reactive intermediates that can react with various biological molecules, including proteins and nucleic acids.
Biochemical and Physiological Effects
[1-(2-oxo-2-phenylethyl)-2-pyrrolidinylidene]cyanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and disrupt bacterial cell walls. [1-(2-oxo-2-phenylethyl)-2-pyrrolidinylidene]cyanamide has also been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of [1-(2-oxo-2-phenylethyl)-2-pyrrolidinylidene]cyanamide is its high reactivity, which makes it a useful tool for organic synthesis and materials science. However, its reactivity also makes it difficult to handle and can pose safety risks in the laboratory. [1-(2-oxo-2-phenylethyl)-2-pyrrolidinylidene]cyanamide is also highly toxic and should be handled with care.

Future Directions

There are several potential future directions for research on [1-(2-oxo-2-phenylethyl)-2-pyrrolidinylidene]cyanamide. One area of interest is the development of [1-(2-oxo-2-phenylethyl)-2-pyrrolidinylidene]cyanamide-based drugs for the treatment of cancer, viral infections, and bacterial infections. Another area of interest is the use of [1-(2-oxo-2-phenylethyl)-2-pyrrolidinylidene]cyanamide as a tool for organic synthesis and materials science. Further research is also needed to better understand the mechanism of action of [1-(2-oxo-2-phenylethyl)-2-pyrrolidinylidene]cyanamide and its potential applications in various fields.

Synthesis Methods

[1-(2-oxo-2-phenylethyl)-2-pyrrolidinylidene]cyanamide can be synthesized through a multistep process that involves the reaction of 2-aminoacetophenone with ethyl acetoacetate to form 1-(2-oxo-2-phenylethyl)-2-pyrrolidinone. This intermediate is then reacted with cyanamide to form [1-(2-oxo-2-phenylethyl)-2-pyrrolidinylidene]cyanamide.

Scientific Research Applications

[1-(2-oxo-2-phenylethyl)-2-pyrrolidinylidene]cyanamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have antitumor, antiviral, and antibacterial properties. [1-(2-oxo-2-phenylethyl)-2-pyrrolidinylidene]cyanamide has also been shown to be a potent inhibitor of various enzymes, including carbonic anhydrase and acetylcholinesterase.

properties

IUPAC Name

(1-phenacylpyrrolidin-2-ylidene)cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-10-15-13-7-4-8-16(13)9-12(17)11-5-2-1-3-6-11/h1-3,5-6H,4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFURRMAKKRRIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC#N)N(C1)CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2E)-1-(2-oxo-2-phenylethyl)pyrrolidin-2-ylidene]cyanamide

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